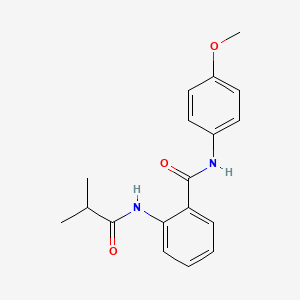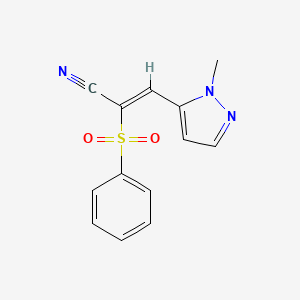
3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile (MPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPA is a member of the acrylonitrile family and is known for its unique chemical properties, making it a useful tool for researchers in the field of chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. In addition, this compound has been shown to have antifungal activity, inhibiting the growth of various fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile is its unique chemical properties, which make it a useful tool for researchers in various fields. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile. One area of research is the development of new derivatives of this compound with improved properties, such as increased potency or reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new therapeutic targets. Finally, the potential applications of this compound in various fields, such as medicine and materials science, warrant further investigation.
Méthodes De Synthèse
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile involves the reaction of 1-methyl-1H-pyrazol-5-amine with phenylsulfonylacetonitrile in the presence of a base. The reaction takes place at room temperature and produces this compound as a white solid with a high yield. The purity of this compound can be increased by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile has been widely used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various compounds such as pyrazole derivatives, sulfonamide derivatives, and nitrile derivatives. This compound has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. In addition, this compound has been studied for its potential applications in the field of medicine, including anticancer, anti-inflammatory, and antifungal activities.
Propriétés
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-(2-methylpyrazol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-16-11(7-8-15-16)9-13(10-14)19(17,18)12-5-3-2-4-6-12/h2-9H,1H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLHPXCDAOMKEO-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

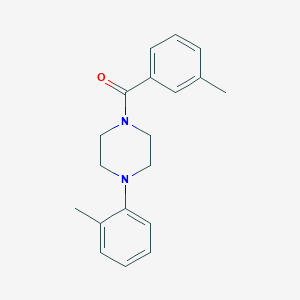
![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)


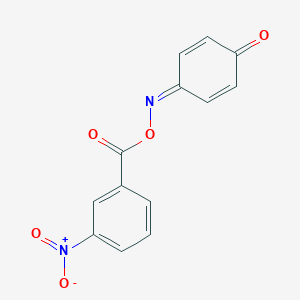
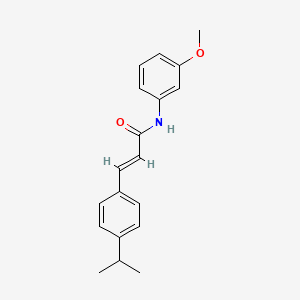
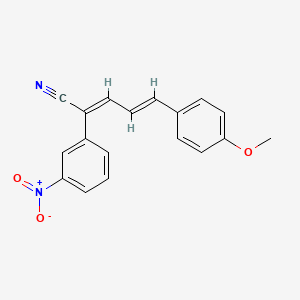
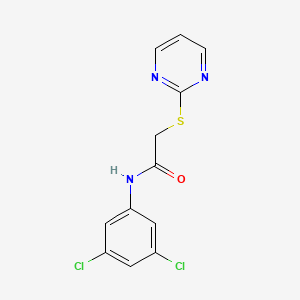
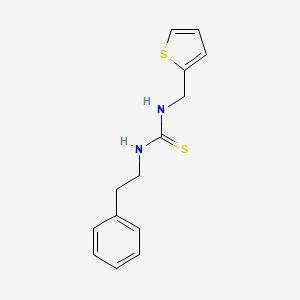
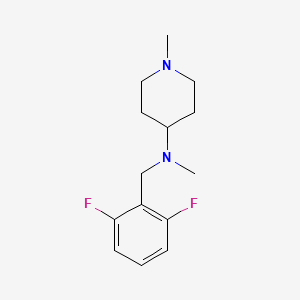
![methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5712190.png)
![5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5712197.png)
